diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
Description
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium chloride is a quaternary ammonium compound characterized by a diethylazanium group attached to a propyl chain. This chain is further linked via a carbamoyloxy bridge to a 4-pentoxyphenyl moiety (Figure 1). Its molecular formula is C₁₉H₃₁ClN₂O₃, with a molecular weight of 382.9 g/mol .
Properties
CAS No. |
42438-02-8 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-5-8-9-14-23-18-12-10-17(11-13-18)20-19(22)24-16(4)15-21(6-2)7-3;/h10-13,16H,5-9,14-15H2,1-4H3,(H,20,22);1H |
InChI Key |
KVGGMQPUXXUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves several steps. The process typically starts with the preparation of the pentoxyphenyl carbamate, which is then reacted with a propyl azanium derivative. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity and consistency. The process is monitored closely to ensure that the reaction conditions are optimal and that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound belongs to a family of quaternary ammonium salts with carbamoyloxy or related linkages. Below is a comparative analysis of its structural and functional attributes against close analogues:
Table 1: Structural Comparison of Diethyl-[2-[(4-Pentoxyphenyl)carbamoyloxy]propyl]azanium Chloride and Analogues
Physicochemical Properties
- Lipophilicity : The 4-pentoxyphenyl group enhances lipophilicity compared to shorter alkoxy chains (e.g., butoxy or methoxy). This increases membrane permeability but may reduce aqueous solubility.
- Solubility : Quaternary ammonium salts are generally water-soluble, but bulkier aryl groups (e.g., pentoxyphenyl) reduce solubility. The target compound is likely sparingly soluble in water, requiring formulation adjustments .
- Stability: Carbamoyloxy linkages are more hydrolytically stable than ester bonds, as seen in analogues like 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride .
Antimicrobial Activity
Quaternary ammonium compounds (QACs) disrupt microbial membranes. The target compound’s pentoxy chain may enhance activity against gram-positive bacteria compared to shorter-chain analogues (e.g., butoxy), though empirical data is needed.
Surfactant Properties
Analogues like diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium chloride exhibit emulsifying properties in pharmaceutical formulations .
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